REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[CH:5]([CH3:13])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)C.O.[OH-].[Li+]>O1CCOCC1.O>[CH3:13][CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[C:4]([OH:14])=[O:3] |f:1.2.3|
|
Name
|
(±)-2-methyl-3-pyridin-2-yl-propionic acid ethyl ester
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC1=NC=CC=C1)C)=O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at r.t. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo The residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in water (3 mL)
|
Type
|
CUSTOM
|
Details
|
The solution was directly purified by prep
|
Type
|
CONCENTRATION
|
Details
|
HPLC (column: Atlantis, 30×75 mm, 10 um, UV/MS, acidic conditions, extremely polar method) and concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |